Isariin B

Insecticidal Cyclodepsipeptide Galleria mellonella

Isariin B is frequently confused with insecticidal iso-isariin B or isariin D, leading to incorrect bioassay conclusions. This authenticated standard solves the misidentification risk. - **Negative Control Standard**: Demonstrated inactivity against Galleria mellonella vs active isariin D - ideal for SAR baseline determination. - **Analytical Reference**: Distinct MS/MS fragmentation pattern for LC-MS differentiation from iso-isariin B (CAS 1290627-99-4). - **Biosynthetic Verification**: Authentic product of the isr gene cluster for heterologous expression validation.

Molecular Formula C30H53N5O7
Molecular Weight 595.8 g/mol
Cat. No. B15622959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsariin B
Molecular FormulaC30H53N5O7
Molecular Weight595.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H53N5O7/c1-9-10-11-12-13-21-15-23(36)31-16-24(37)34-25(18(4)5)29(40)33-22(14-17(2)3)28(39)32-20(8)27(38)35-26(19(6)7)30(41)42-21/h17-22,25-26H,9-16H2,1-8H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)/t20-,21-,22+,25+,26+/m0/s1
InChIKeyQWBKHPNGPXORRV-WQVMVKNYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isariin B: Identity & Procurement Overview


Isariin B is a cyclodepsipeptide natural product with the molecular formula C30H53N5O7 and CAS registry number 80111-95-1 . It belongs to the isariin class of cyclic hexadepsipeptides, characterized by a β-hydroxy acid residue and five α-amino acids arranged in a 19-membered ring structure [1]. The compound is isolated from entomopathogenic fungi, originally from Isaria felina and subsequently identified in Beauveria felina [2][3].

Compound Class Fungal cyclohexadepsipeptide, isariin subfamily
Identity Note Distinct from iso-isariin B (CAS 1290627-99-4); verify CAS 80111-95-1 Procurement critical
Research Use Negative control for insecticidal cyclodepsipeptide screens; analytical standard for isomer differentiation; biosynthetic gene cluster reference
Key Attribute Non-insecticidal isariin congener, supported by head-to-head comparison with isariins C/D

Isariin B: Substitution Limitations


Cyclodepsipeptides within the isariin and isaridin families exhibit marked functional divergence despite structural similarities. Within the same fungal extract, isariin B demonstrates fundamentally different bioactivity profiles compared to its co-isolated congeners isariin C and D [1]. Even minor stereochemical alterations produce compounds with distinct properties: iso-isariin B, a stereoisomer of isariin B, shows insecticidal activity not documented for the parent compound [2]. At the class level, isariins contain a β-hydroxy acid residue and five α-amino acids, whereas isaridins contain a β-amino acid and an α-hydroxy acid—a structural distinction that alters mass spectrometric fragmentation patterns and likely influences biological target engagement [3]. Generic substitution without structural verification risks selecting a compound with divergent or absent activity.

Isariin B (this product) Non-insecticidal, unique sequence, isr cluster origin
Iso-isariin B / Isariin C, D Insecticidal activity (LD50 10 µg/mL for iso-isariin B); different CAS and peptide sequences; may not transfer inactivity
Isariin B No reported anti-ZIKV activity; not an isaridin or destruxin
Isaridins / Destruxins Some exhibit anti-ZIKV activity; derived from different gene clusters (isd, detx); cross-class extrapolation may not be valid
Isariin B (19-membered, β-hydroxy acid) Distinct macrocycle architecture; isr biosynthetic pathway
Beauvericin / Enniatins (18-membered, α-hydroxy acid) Different ring size and hydroxy acid stereochemistry; no direct bioactivity comparison available; may not substitute in SAR studies

Isariin B: Differentiation Evidence


Insecticidal Null Phenotype

In a direct comparative study using the same fungal extract and assay conditions, isariin B showed no insecticidal activity against Galleria mellonella larvae, whereas isariin D and isariin C demonstrated activity in the same model system [1].

Insecticidal Null Phenotype
Head-to-head
Isariin B: inactive (no mortality) vs. Isariin D: active at 10 µg/larva; Isariin C: moderately active. Difference attributed to peptide sequence (Gly-Val-Leu-Ala-Ala absent in B).
Reported null activity in wax moth larvae; supports negative control role.
Galleria mellonella injection assay; source: Deffieux et al. 1981.
Insecticidal Cyclodepsipeptide Galleria mellonella

Iso-Isariin B Structural Distinction

Iso-isariin B, a stereoisomer of isariin B isolated from Beauveria felina, demonstrated insecticidal activity with an LD50 value of 10 μg/mL against Sitophilus spp. adults [1].

Iso-Isariin B Structural Distinction
Cross-study
Iso-isariin B (CAS 1290627-99-4): LD50 = 10 µg/mL vs. Sitophilus spp. Isariin B: inactive in Galleria assay. Different amino acid sequences and ring composition.
Procurement must differentiate CAS numbers; confusion leads to activity mismatch.
Source: Langenfeld et al. 2011; Deffieux et al. 1981.
Insecticidal Biopesticide Stored Product Pest

Unverified Antimalarial Activity

The isariin family possesses a β-hydroxy acid residue and five α-amino acids, whereas isaridins contain a β-amino acid, an α-hydroxy acid, and four α-amino acids. This compositional difference produces distinct diagnostic fragment ions in mass spectrometry [1].

Unverified Antimalarial Activity
Data to verify
Vendor-reported IC50 = 0.12 µM vs. chloroquine-resistant P. falciparum (6.7-fold more potent than isariin A, cross-study). Primary publication not located.
Unverified antimalarial endpoint; requires independent confirmation.
No peer-reviewed source; vendor datasheet only.
Cyclodepsipeptide Structural Characterization LC-ESIMS/MS

isr Gene Cluster Specificity

Isariin A, a related member of the isariin class, exhibits antimalarial activity against Plasmodium falciparum with an IC50 value of 0.8 μM, which is 2.6-fold more potent than chloroquine (IC50 2.1 μM) . The inhibitory effect of isariins on intra-erythrocytic growth of P. falciparum has been documented across multiple isariin members [1].

isr Gene Cluster Specificity
Class-level
Isariin B produced by isr cluster (β-hydroxy acid + 5 α-amino acids). Not anti-ZIKV active in B. felina screen (ISDs and DTXs were active).
Biosynthetic origin confirms non-overlap with isaridins/destruxins; activity expectations should not transfer.
Genome analysis: Yuan et al. 2021; anti-ZIKV assay in A549 cells.
Antimalarial Plasmodium falciparum Cyclodepsipeptide

Isariin B: Application Scenarios


Negative Control for Insecticidal Screening

Isariin B is uniquely suited as a structurally matched inactive control in insecticidal SAR studies. While isariin D and isariin C exhibit insecticidal activity against Galleria mellonella larvae, isariin B demonstrates no activity under identical assay conditions [1]. This property enables researchers to use isariin B to establish baseline inactivity for specific structural modifications within the isariin series.

Isariin/Iso-Isariin Analytical Standard

The distinct structural signature of isariins—characterized by a β-hydroxy acid residue and five α-amino acids with diagnostic LC-ESIMS/MS fragmentation patterns—differentiates them from isaridins and other fungal cyclodepsipeptides [2]. Isariin B serves as an analytical reference standard for compound library screening and natural product dereplication efforts aimed at identifying isariin-class metabolites from fungal extracts.

isr Gene Cluster Engineering

Isariin B is a secondary metabolite produced by Isaria felina and Beauveria felina [3][4]. Researchers investigating the biosynthetic gene clusters and ecological roles of cyclodepsipeptides in entomopathogenic fungi require authentic isariin B standards for LC-MS based metabolomic profiling and chemotaxonomic classification of fungal strains.

Antimalarial Lead Validation

Members of the isariin class, including isariin A, demonstrate potent antimalarial activity against Plasmodium falciparum with IC50 values superior to chloroquine . Isariin B may be procured for comparative antimalarial screening to evaluate structure-activity relationships across the isariin series, particularly for identifying determinants of potency against chloroquine-resistant strains.

Application
Selection Property
Validation Focus
Negative control for insecticidal cyclodepsipeptide screens
Non-insecticidal isariin congener
Verify lack of activity in target insect species; confirm structure-specific mortality
Analytical differentiation isariin B vs iso-isariin B
Authenticated reference standard (CAS 80111-95-1)
LC-MS method specificity; fragmentation pattern distinct from iso-isariin B
isr gene cluster product verification
isr cluster-derived compound
Co-elution with native isariin B; confirm cluster expression in heterologous systems
Antimalarial activity validation (vendor data)
Vendor-reported IC50 0.12 µM (unverified)
Independent P. falciparum assay; confirm mechanism in resistant strains
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